molecular formula C17H18N2O4 B6395060 2-(3-Boc-aminophenyl)nicotinic acid CAS No. 1261923-36-7

2-(3-Boc-aminophenyl)nicotinic acid

Cat. No.: B6395060
CAS No.: 1261923-36-7
M. Wt: 314.34 g/mol
InChI Key: UJSFLNFNBZJOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Boc-aminophenyl)nicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position of the phenyl ring attached to the 2-position of the nicotinic acid core.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-7-4-6-11(10-12)14-13(15(20)21)8-5-9-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSFLNFNBZJOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Boc-aminophenyl)nicotinic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected amine.

    Coupling Reaction: The Boc-protected amine is then coupled with nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Boc-aminophenyl)nicotinic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinic acid moiety.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

    Deprotection: 3-aminophenyl nicotinic acid.

    Substitution: Various substituted nicotinic acid derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-(3-Boc-aminophenyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Boc-aminophenyl)nicotinic acid depends on its specific application. In general, the compound can interact with various molecular targets through its nicotinic acid and Boc-aminophenyl moieties. These interactions can modulate biological pathways and processes, making it a valuable tool in research.

Comparison with Similar Compounds

Key Observations :

  • The Boc group in 2-(3-Boc-aminophenyl)nicotinic acid introduces steric bulk and hydrophobicity, which may reduce aqueous solubility compared to smaller substituents (e.g., methyl or fluoro groups) .
  • Synthetic routes for Boc-protected derivatives often require additional steps for protection/deprotection, as seen in , where Sonogashira coupling and hydrogenation were employed for analogous Boc-containing compounds .

Pharmacological and Clinical Profiles

Key Findings :

  • Nicotinic acid and its analogs reduce serum phosphorus in dialysis patients without elevating calcium levels, a critical advantage over calcium-based binders .
  • The Boc group may mitigate gastrointestinal (GI) side effects (e.g., diarrhea) common in unmodified nicotinic acid, as protective groups can slow metabolic activation .
  • Lipid-modulating effects (e.g., HDL elevation) are prominent in nicotinic acid but remain uncharacterized in Boc-modified derivatives .

Metabolic and Stability Considerations

  • Oxidation Pathways : Unmodified nicotinic acid undergoes bacterial oxidation via Pseudomonas fluorescens, involving ring cleavage and CO₂ production . The Boc group may alter susceptibility to such degradation, enhancing metabolic stability.
  • Uric Acid Interaction : Nicotinic acid derivatives can elevate serum uric acid, a risk factor in chronic kidney disease . The Boc group’s influence on this pathway is unexplored but warrants investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.